Superior sst5 Binding Affinity and Selectivity in Head‑to‑Head Comparison with BIM‑23268
In a curated IUPHAR dataset, L‑817,818 displayed higher selectivity for sst5 over sst1–sst4 compared to the peptidic sst5 agonist BIM‑23268. While both compounds exhibit sub‑nanomolar Ki at sst5 (L‑817,818: 0.4 nM; BIM‑23268: 0.37 nM), L‑817,818 shows 8‑ to 200‑fold lower affinity for sst1–sst4, whereas BIM‑23268 retains Ki values below 20 nM at sst1, sst2, and sst4 [1].
| Evidence Dimension | Binding affinity (Ki, nM) at human sst receptor subtypes |
|---|---|
| Target Compound Data | sst5 0.4; sst1 3.3; sst2 52; sst3 64; sst4 82 |
| Comparator Or Baseline | BIM‑23268: sst5 0.37; sst1 18.4; sst2 15.1; sst3 61.6; sst4 16.3 |
| Quantified Difference | L‑817,818 has >130‑fold selectivity for sst5 over sst2 (Ki ratio 52/0.4 = 130), whereas BIM‑23268 has only 41‑fold selectivity (15.1/0.37). L‑817,818 also shows >200‑fold selectivity over sst3 and sst4, while BIM‑23268 retains substantial affinity for these subtypes. |
| Conditions | Radioligand competition binding assays using cloned human somatostatin receptors expressed in mammalian cell lines (data from Rohrer et al., 1998 and Shimon et al., 1997a, as compiled in Günther et al., 2018). |
Why This Matters
When sst5‑specific signaling must be isolated from sst1–sst4 contributions, L‑817,818 provides a wider pharmacological window than BIM‑23268, reducing off‑target receptor activation.
- [1] Günther T, Tulipano G, Dournaud P, et al. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature. Pharmacol Rev. 2018;70(4):763-835. Table 8. PMID: 29945997. View Source
